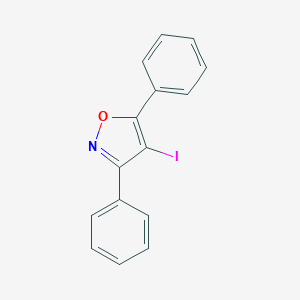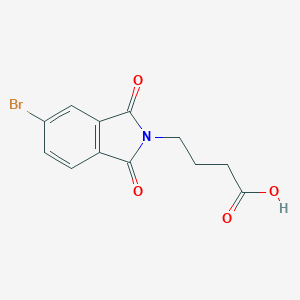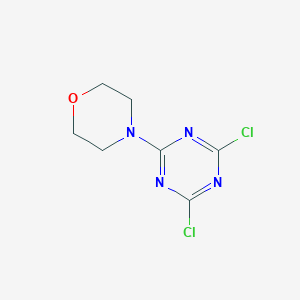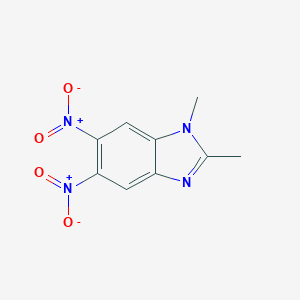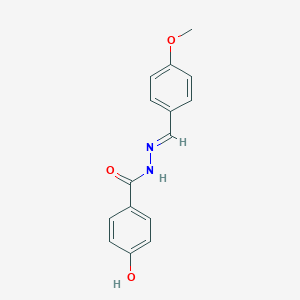
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HMB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods. HMB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has several advantages for laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also has some limitations, including its low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Zukünftige Richtungen
For the study of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for various diseases.
Synthesemethoden
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized using various methods, including the reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a yellow crystalline solid. Other methods for the synthesis of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been studied for its anti-cancer properties, with promising results in preclinical studies. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
51771-17-6 |
|---|---|
Produktname |
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide |
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI-Schlüssel |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





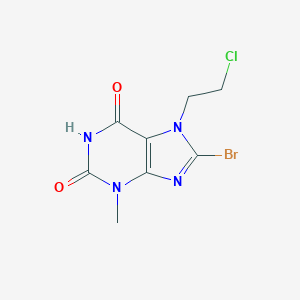





![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
